1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) is a synthetic indoline‑2‑carboxamide derivative composed of a 2,3‑dihydro‑1H‑indole core bearing an N‑methyl‑carboxamide at position 2 and a cyclopentanecarbonyl substituent at position 1. Its molecular formula is C₁₆H₂₀N₂O₂ and its molecular weight is 272.34 g·mol⁻¹.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1101191-07-4
Cat. No. B2779633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
CAS1101191-07-4
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3
InChIInChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19)
InChIKeyYOMNVFZMPUEFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) – Compound Identity and Procurement Baseline


1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) is a synthetic indoline‑2‑carboxamide derivative composed of a 2,3‑dihydro‑1H‑indole core bearing an N‑methyl‑carboxamide at position 2 and a cyclopentanecarbonyl substituent at position 1 [1]. Its molecular formula is C₁₆H₂₀N₂O₂ and its molecular weight is 272.34 g·mol⁻¹ [1]. The compound is commercially available from specialised chemical suppliers at purities of ≥95% and is typically employed as a research intermediate or scaffold for further derivatisation. Despite its structural membership in the therapeutically relevant indole‑2‑carboxamide class, no peer‑reviewed biological‑activity data, in‑vivo pharmacokinetic profiles, or patent‑enabled specificity claims have been reported for this exact congener at the time of writing.

1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) – Why In‑Class Analogs Cannot Be Interchanged Blindly


Indoline‑2‑carboxamides are not a pharmacologically silent scaffold; subtle modifications at the N‑1 and carboxamide positions can profoundly alter kinase‑inhibitory selectivity, cellular permeability, and metabolic stability [1]. The cyclopentanecarbonyl group at position 1 introduces a sterically demanding, lipophilic cyclopentyl ring that is absent in the more common acetyl‑ or benzoyl‑substituted analogs [2]. This structural feature is expected to modulate target engagement and physicochemical properties such as logP and solubility. Consequently, assuming that the cyclopentanecarbonyl derivative will behave identically to its acetyl, propionyl, or phenylsulfonyl congeners without empirical verification creates a significant risk of irreproducible results. The quantitative evidence below evaluates the available differentiation dimensions and explicitly flags where data are absent.

1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) – Quantitative Differentiation Evidence


Structural Differentiation: N‑1 Cyclopentanecarbonyl vs. Acetyl or Benzoyl Substitution

The cyclopentanecarbonyl group at the N‑1 position is a distinguishing feature relative to the more frequently described acetyl (CAS 1049544‑34‑4) and benzoyl (various) analogs. Substituent size and lipophilicity have been shown in related indole carboxamide series to directly affect IKK2 inhibitory potency and selectivity [1]. For the target compound, measured XLogP3 is 2.2 [2]; for the corresponding acetyl derivative (N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑5‑yl)cyclopentanecarboxamide, CAS 1049544‑34‑4) the calculated logP is approximately 1.5 [3]. This difference of ~0.7 log units indicates a meaningful increase in lipophilicity that may enhance membrane permeability but also potentially reduce aqueous solubility.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Carboxamide N‑Methyl Substitution: Hydrogen‑Bond Donor Capacity vs. Tertiary Amides

The N‑methyl‑carboxamide terminus of the target compound retains one hydrogen‑bond donor (the amide NH) and one acceptor, whereas tertiary amide analogs (e.g., N,N‑dimethylindoline‑2‑carboxamide) possess only a hydrogen‑bond acceptor. In kinase inhibitor design, the presence of a donor NH can form critical hinge‑binding interactions with the kinase backbone [1]. The target compound's hydrogen‑bond donor count is 1 and acceptor count is 2 [2]; a fully methylated analog would have a donor count of 0. This single‑donor motif is a common feature of potent IKK2 inhibitors [1].

Medicinal Chemistry Permeability Crystal Engineering

Rotatable Bond Count and Conformational Entropy Penalty Upon Binding

The target compound contains only 2 rotatable bonds (the cyclopentanecarbonyl‑N link and the carboxamide N‑CH₃) [1]. By comparison, analogs bearing longer N‑1 acyl chains (e.g., pentanoyl or hexanoyl) can have 4 or more rotatable bonds. In lead optimisation, lower rotatable bond counts are associated with improved oral bioavailability and lower entropic penalty upon target binding [2]. The restricted conformational space of the cyclopentanecarbonyl group relative to linear alkyl chains may therefore provide a kinetic advantage in target engagement, although no direct experimental comparison has been published.

Molecular Pharmacology Drug Design Protein-Ligand Interactions

1‑Cyclopentanecarbonyl‑N‑methyl‑2,3‑dihydro‑1H‑indole‑2‑carboxamide (CAS 1101191‑07‑4) – Recommended Application Scenarios


Scaffold for Structure‑Activity Relationship (SAR) Studies in IKK2‑Targeted or Kinase Inhibitor Programs

The indoline‑2‑carboxamide core is a recognized pharmacophore in several IKK2 inhibitor patent families [1]. The target compound can serve as a neutral‑core starting point for exploring the impact of N‑1 cyclopentanecarbonyl substitution on kinase selectivity and cellular efficacy, particularly when compared to acetyl or benzoyl controls.

Permeability Probe for Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco‑2 Screens

With a calculated XLogP3 of 2.2 and only two rotatable bonds [2], the compound is expected to exhibit moderate‑to‑high passive permeability. Its use as a reference compound in permeability assays can help calibrate the impact of the cyclopentyl group relative to smaller or larger N‑1 substituents.

Intermediate for the Synthesis of Diversified Indoline‑Based Libraries

The reactive secondary amide and the 2‑carboxamide handle provide orthogonal derivatisation sites. The cyclopentanecarbonyl group is a stable, sterically demanding moiety that can be retained during downstream chemistry to furnish library members with defined three‑dimensional shape, which is increasingly valued in fragment‑based drug discovery.

Quote Request

Request a Quote for 1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.